

(R)-ML206: An Examination of Publicly Available Scientific Literature

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the scientific literature for an inhibitor designated as (R)-ML206 have revealed a notable discrepancy. While the query specifies "(R)-ML206" as an inhibitor, publicly accessible scientific databases and research articles do not currently characterize this specific compound as an inhibitor of a biological target. Instead, the literature points to two distinct molecules: ML204, a well-documented inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, and (R)-ML206, which is described as a modulator of lipid storage.

This technical guide will address this ambiguity by providing a comprehensive overview of the available scientific information for both compounds. This approach ensures that researchers have access to the most accurate and relevant data, which may clarify the intended subject of interest.

Part 1: ML204 - A Potent and Selective TRPC4/TRPC5 Channel Inhibitor

ML204 is a novel small molecule that has been identified as a potent and selective antagonist of TRPC4 and TRPC5 ion channels.[1][2] It serves as a valuable pharmacological tool for studying the physiological roles of these channels.

Quantitative Data



The inhibitory activity and selectivity of ML204 have been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Potency of ML204

Assay Type	Target	Cell Line	Activation Method	IC50 Value	Reference
Fluorescent Intracellular Ca2+ Assay	TRPC4β	HEK293	μ-opioid receptor stimulation	0.96 μΜ	[1][2]
Whole-cell Voltage Clamp	TRPC4	HEK293	μ-opioid receptor stimulation	2.6 μΜ	
Whole-cell Voltage Clamp	TRPC4	HEK293	Muscarinic receptor stimulation	2.9 μΜ	[3]
Fluorescent Intracellular Ca2+ Assay	TRPC5	HEK293	μ-opioid receptor stimulation	~65% inhibition at 10 µM	[1]

Table 2: Selectivity Profile of ML204



Channel	Assay Type	Result	Selectivity Fold vs. TRPC4	Reference
TRPC6	Fluorescent Assay (Muscarinic activation)	19-fold less potent than on TRPC4	19	[1][2]
TRPC6	Electrophysiolog y (OAG activation)	No appreciable block at 10 μM	>10	[1]
TRPC3	Not specified	9-fold less potent than on TRPC4	9	
TRPA1	Not specified	No significant activity up to 22 μΜ	>20	<u> </u>
TRPV1	Not specified	No significant activity up to 22 μΜ	>20	
TRPV3	Not specified	No significant activity up to 22 μΜ	>20	
TRPM8	Not specified	No significant activity up to 22 μΜ	>20	
Voltage-gated Na+, K+, Ca2+ channels	Not specified	No appreciable effect	>20	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize ML204.



Fluorescent Intracellular Ca2+ Assay for TRPC4 Inhibition

- Cell Line: HEK293 cells stably expressing mouse TRPC4β and the μ-opioid receptor.
- Methodology:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - The baseline fluorescence is measured.
 - Cells are pre-incubated with varying concentrations of ML204 or vehicle control.
 - \circ TRPC4 channels are activated by the addition of a μ -opioid receptor agonist (e.g., DAMGO).
 - The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
 - IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Whole-Cell Electrophysiology

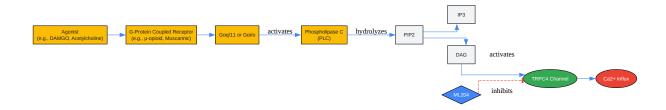
- Cell Line: HEK293 cells expressing the target TRP channel.
- Methodology:
 - Whole-cell patch-clamp recordings are performed.
 - The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2,
 10 Glucose, 10 HEPES, pH 7.4.[3]
 - The intracellular pipette solution contains GTPyS to constitutively activate G-proteins.[3]
 - A voltage ramp protocol (e.g., from +100 mV to -100 mV over 500 ms) is applied to elicit channel currents.[3]
 - The baseline current is recorded.



- The TRPC4 channels are activated (e.g., via GPCR stimulation).
- ML204 is applied to the bath, and the inhibition of the channel current is measured.
- IC50 values are determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

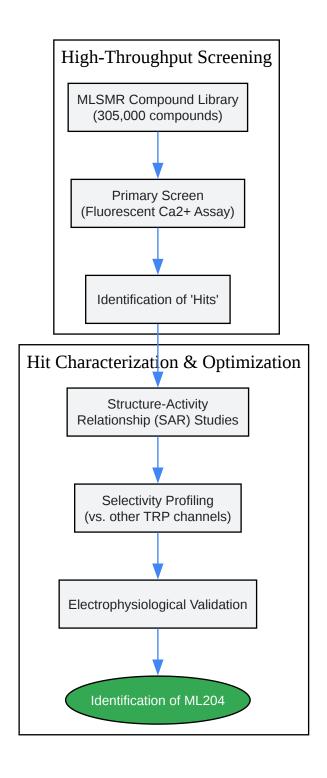
The following diagrams, generated using the DOT language, visualize the signaling pathway of TRPC4 activation and the experimental workflow for identifying ML204.



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Caption: GPCR-mediated activation of the TRPC4 channel and its inhibition by ML204.





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Caption: Workflow for the identification of ML204 as a TRPC4 inhibitor.

Part 2: (R)-ML206 - A Modulator of Lipid Storage



In contrast to ML204, the compound (R)-**ML206** is identified in chemical supplier databases as a modulator of lipid storage.

Chemical Information

- Synonyms: (+)-ML206, ML-206, ML 206
- IUPAC Name: N-[(4R)-1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide

Biological Activity

The designation "Modulator of Lipid Storage" suggests that (R)-ML206 influences the metabolic processes related to the storage of lipids within cells. However, a detailed search of peer-reviewed scientific literature, including journals and databases such as PubMed and PubChem BioAssay, did not yield specific studies that characterize (R)-ML206 as an inhibitor of a particular enzyme or receptor. The primary citation associated with this compound in supplier databases refers to a "Modulators of Lipid Storage" probe report from the NIH Molecular Libraries Program, but specific quantitative data and detailed experimental protocols for its inhibitory activity are not readily available in the public domain.

Conclusion on (R)-ML206 as an Inhibitor

Based on the currently available scientific literature, there is insufficient evidence to provide an in-depth technical guide on (R)-**ML206** as an inhibitor. Researchers interested in this compound are encouraged to consult the original NIH probe reports, if accessible, or to perform their own in-vitro and in-vivo studies to characterize its biological activity and mechanism of action.

Summary and Recommendations

This technical guide has addressed the user's query regarding the "(R)-ML206 inhibitor" by providing a detailed overview of the closely related and well-characterized TRPC4/5 inhibitor, ML204, and clarifying the current understanding of (R)-ML206 as a modulator of lipid storage.

 For researchers investigating TRPC4 and TRPC5 channels, ML204 is a valuable and welldocumented chemical probe. The provided data and protocols can serve as a foundation for designing new experiments.



• For those specifically interested in (R)-ML206, further investigation is required to elucidate its precise mechanism of action as a modulator of lipid storage and to determine if it possesses any inhibitory activity against specific biological targets.

It is recommended that scientists carefully verify the identity and biological activity of any small molecule inhibitors used in their research to ensure the validity and reproducibility of their results.

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